![molecular formula C15H23BO4 B2444484 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester CAS No. 2121511-99-5](/img/structure/B2444484.png)
2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester
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Overview
Description
Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester is C15H23BO4. The InChI code is 1S/C15H23BO4/c1-10-8-13(18-7)11(9-12(10)17-6)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 .Chemical Reactions Analysis
Boronic esters, including 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester, are often used in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis due to the low toxicity and unique reactivity of boronic esters .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester is 278.16. The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Phosphorescent Properties
Arylboronic esters, such as 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. This discovery suggests potential applications in organic phosphorescent materials research (Shoji et al., 2017).
Nucleophilic Addition in Organic Synthesis
These esters are involved in the activation with dimethylzinc, leading to the nucleophilic addition of the vinyl group onto nitrones, producing N-allylic hydroxylamines. This process is significant for developing new synthetic routes in organic chemistry (Pandya et al., 2003).
H2O2-Cleavable Poly(ester-amide) Synthesis
2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester plays a role in synthesizing H2O2-cleavable poly(ester-amide)s, which may have applications in drug delivery systems responsive to hydrogen peroxide (Cui et al., 2017).
Cross-Coupling Reactions
This compound is utilized in palladium-catalyzed cross-coupling reactions, serving as a cornerstone in the synthesis of organic compounds, including unsymmetrical 1,3-dienes (Takagi et al., 2002).
Hydrolysis Susceptibility
Its susceptibility to hydrolysis at physiological pH is an essential factor, especially when considering its applications in pharmacological purposes (Achilli et al., 2013).
Catalyst-Transfer Suzuki–Miyaura Condensation Polymerization
The compound is also significant in the synthesis of hyperbranched polythiophene, indicating its importance in polymer chemistry (Segawa et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 4-methyl-2,5-dimethoxyamphetamine (dom), a psychedelic phenyl isopropylamine derivative . DOM’s mood-altering effects and mechanism of action may be similar to those of LSD .
Mode of Action
Boronic acids and their derivatives, such as pinacol esters, are known to be used in suzuki-miyaura coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound could participate in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
Given its structural similarity to dom, it might have psychoactive properties .
properties
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-10-8-13(18-7)11(9-12(10)17-6)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFJUDBLCJZELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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